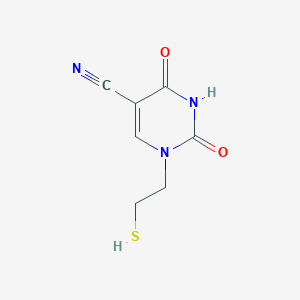

2,4-Dioxo-1-(2-sulfanylethyl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds involves reactions with aldehydes and ketones to give corresponding oxathiolanes . A specific synthesis method for a similar compound, 1,4,5-oxadithiepan-2-one (OTP), involves two steps: the synthesis of 2-mercaptoethyl 2-mercaptoacetate from 2-mercaptoethanol and 2-thioglycolic acid .Molecular Structure Analysis

The molecular structure of similar compounds like 2-Mercaptoethanol consists of a hydroxyl group and a sulfhydryl group attached to a two-carbon backbone . This structure confers solubility in water and lowers volatility .Chemical Reactions Analysis

2-Mercaptoethanol, a related compound, is known to react with aldehydes and ketones to give corresponding oxathiolanes . It is also used to reduce disulfide bonds that may form between thiol groups of cysteine residues .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds like 2-Mercaptoethanol include a disagreeable, distinctive odor, a density of 1.114 g/cm^3, a melting point of -100 °C, and a boiling point of 157 °C .Aplicaciones Científicas De Investigación

Synthesis and Utilization in Heterocyclic Chemistry

1-(2-Mercaptoethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile and its derivatives are primarily used as building blocks in the synthesis of various heterocyclic compounds. For instance, studies have shown their utility in creating novel bis- and polyalkylation derivatives, particularly in the formation of poly(pyridines) and poly(pyrimidines) via S-alkylation (Abd El-Fatah et al., 2017).

Antimicrobial and Antioxidant Properties

This chemical is a precursor for synthesizing fused heterocyclic compounds with notable antioxidant activities. Research has focused on developing thiazolopyrimidines, tetrazolopyrimidine, and other derivatives, which have shown promising antioxidant properties (Salem et al., 2015). Additionally, the antimicrobial activities of related pyrimidine derivatives have been explored, with some showing effectiveness against various bacteria and fungi (Ziarani et al., 2015).

Application in Dye and Pigment Industry

Derivatives of this compound have been employed in the synthesis of dyes, particularly for polyester fabrics. Research into the dyeing properties and the effect of dispersing agents on these dyes indicates their potential utility in the textile industry (Al-Etaibi et al., 2013).

Potential in Drug Discovery

Though detailed information on drug applications is excluded as per the request, it's worth noting that the synthesis of certain derivatives of this compound has been linked to potential applications in drug discovery, including antitubercular and antimicrobial activities (Boukthir et al., 2013).

Mecanismo De Acción

Target of Action

It is known that related compounds, such as mercaptoethanol, interact with several targets including lysozyme, lactoylglutathione lyase, and pyridoxine-5’-phosphate oxidase .

Mode of Action

Related compounds like mercaptoethanol are known to reduce disulfide bonds and act as biological antioxidants by scavenging hydroxyl radicals .

Biochemical Pathways

Related compounds like mercaptoethanol are known to disrupt the structure of proteins by breaking the s-s bonds, which can affect both the tertiary structure and the quaternary structure of some proteins .

Pharmacokinetics

It has been suggested that NBMI may also bind to other metals such as lead and iron .

Result of Action

Related compounds like mercaptoethanol are known to disrupt the structure of proteins, which can have various effects on cellular function .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-(2-Mercaptoethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile. For instance, a study on a related compound, N,N‘bis-(2-mercaptoethyl)isophthalamide (NBMI), showed that it had an effect on physical fatigue and there were indications of positive effects on other symptoms as well .

Safety and Hazards

While specific safety and hazard information for “1-(2-Mercaptoethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile” is not available, related compounds like 2-Mercaptoethanol are known to be hazardous. They have been associated with various health risks, including skin and eye irritation, respiratory irritation, and harmful if swallowed .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

1-(2-Mercaptoethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile plays a significant role in biochemical reactions, particularly in the reduction of disulfide bonds and as a biological antioxidant. It interacts with various enzymes and proteins, including thiol-containing enzymes, by scavenging hydroxyl radicals and reducing oxidative stress . This compound’s ability to disrupt disulfide bonds makes it useful in protein denaturation and analysis .

Cellular Effects

1-(2-Mercaptoethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile has been shown to influence cell function by protecting cells from oxidative stress and heavy metal toxicity. It has neuroprotective effects against lead-induced toxicity in U-87 MG cells by reducing cell death and maintaining intracellular glutathione levels . Additionally, it decreases cellular labile iron and lessens the production of iron-induced reactive oxygen species in SH-SY5Y human neuroblastoma cells .

Molecular Mechanism

The molecular mechanism of 1-(2-Mercaptoethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile involves its interaction with metal ions and thiol groups. It exhibits preferential binding to ferrous iron (Fe2+) and forms complexes with heavy metals such as mercury, cadmium, and lead . This binding reduces the availability of these metals for participation in harmful biochemical reactions, thereby protecting cells from metal-induced oxidative stress and toxicity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(2-Mercaptoethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile have been observed to change over time. The compound demonstrates stability and sustained activity in reducing oxidative stress and metal toxicity over extended periods . Long-term studies have shown that it can maintain its protective effects against heavy metals and oxidative damage in both in vitro and in vivo models .

Dosage Effects in Animal Models

The effects of 1-(2-Mercaptoethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile vary with different dosages in animal models. At lower doses, it effectively reduces oxidative stress and metal toxicity without causing adverse effects . At higher doses, there may be threshold effects, including potential toxicity and adverse reactions . It is crucial to determine the optimal dosage to maximize its therapeutic benefits while minimizing risks.

Metabolic Pathways

1-(2-Mercaptoethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is involved in metabolic pathways related to the detoxification of heavy metals and reduction of oxidative stress. It interacts with enzymes such as glutathione reductase and thioredoxin reductase, enhancing their activity and promoting the reduction of disulfide bonds . This interaction helps maintain cellular redox balance and protects against oxidative damage.

Transport and Distribution

Within cells and tissues, 1-(2-Mercaptoethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is transported and distributed through interactions with transporters and binding proteins. It can cross cell membranes and accumulate in specific tissues, particularly those affected by heavy metal toxicity . Its distribution is influenced by its lipophilic nature, allowing it to penetrate cell membranes and reach intracellular targets .

Subcellular Localization

The subcellular localization of 1-(2-Mercaptoethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is primarily within the cytoplasm and mitochondria. It targets these compartments due to its interactions with thiol-containing proteins and enzymes involved in redox reactions . This localization is crucial for its role in reducing oxidative stress and protecting cells from metal-induced damage .

Propiedades

IUPAC Name |

2,4-dioxo-1-(2-sulfanylethyl)pyrimidine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O2S/c8-3-5-4-10(1-2-13)7(12)9-6(5)11/h4,13H,1-2H2,(H,9,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPZNYSXSRYXDPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1CCS)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

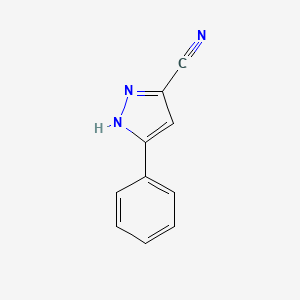

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-isobutyl-5-(methylthio)-4H-1,2,4-triazol-3-yl]propan-1-amine hydroiodide](/img/structure/B1461032.png)

![1-[4-(Methylthio)phenyl]ethanamine hydrochloride](/img/structure/B1461033.png)

![2,2,2-trifluoroethyl N-[2-(trifluoromethyl)phenyl]carbamate](/img/structure/B1461044.png)

![Methyl 3-[(benzylcarbamoyl)amino]propanoate](/img/structure/B1461051.png)